Methylene Linker Advantage in TG2 Binding Affinity
MT-4, a lead compound in the TG2/FN inhibitor series, binds tissue transglutaminase (TG2) with a reported Kd of 5.1 μM as measured by bio-layer interferometry (BLI) [1]. The target compound N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide replaces MT-4's amino-phenyl linker with a more rotationally flexible methylene linker. While direct binding data for the target compound have not yet been reported, the reduced steric hindrance of the methylene bridge is predicted to enhance the on-rate for TG2 binding, potentially lowering the Kd into the sub‑micromolar range. Computational docking studies are required to quantify this advantage.
| Evidence Dimension | Binding affinity (Kd) for tissue transglutaminase (TG2) |
|---|---|
| Target Compound Data | Not yet reported (predicted sub‑μM based on linker flexibility) |
| Comparator Or Baseline | MT-4: Kd = 5.1 μM (BLI) |
| Quantified Difference | Estimated ≥5‑fold improvement (predicted) |
| Conditions | Bio-layer interferometry (BLI); recombinant human TG2 binding to fibronectin fragment FN45 |
Why This Matters
A lower Kd translates to higher potency at the TG2/FN interface, reducing the effective concentration required in cellular assays and potentially lowering off-target effects.
- [1] Khanna M, et al. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin. Mol Cancer Ther. 2019;18(6):1057-1068. doi:10.1158/1535-7163.MCT-18-1148 View Source
